Flutemazepam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件

フルテマゼパムは、テマゼパムのフッ素化を含む一連の化学反応を通じて合成することができます。このプロセスは通常、次の手順を伴います。

ジアゾニウム塩の形成: 合成は、強いリン酸溶液と亜硝酸カリウムを使用して、o-トルイジンからジアゾニウム塩を形成することから始まります.

フッ素化: 次に、ジアゾニウム塩をフッ化ナトリウムと反応させてフッ素原子を導入し、フッ素を含むジアゾニウム塩を形成します.

工業生産方法

フルテマゼパムの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、最終製品の高収率と純度を確保するために、温度やpHなどの反応条件を正確に制御することを含みます .

化学反応の分析

反応の種類

フルテマゼパムは、次のようなさまざまな化学反応を受けます。

酸化: フルテマゼパムは酸化されて対応する酸化物を形成することができます。

還元: 還元反応はフルテマゼパムをその還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な製品

これらの反応から形成される主要な生成物には、さまざまなフッ素化ベンゾジアゼピン誘導体が含まれ、それぞれ独自の薬理学的特性を持っています .

科学研究への応用

フルテマゼパムは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Flutemazepam is characterized by its rapid onset of action and significant potency. Studies indicate that 1 mg of this compound is approximately equivalent to 10 mg of diazepam, making it one of the more potent benzodiazepines available . The drug has a short elimination half-life ranging from 9 to 25 hours, which contributes to its effectiveness in treating acute conditions .

Key Effects

- Hypnotic : Induces sleep quickly, with effects noticeable within 10-15 minutes post-ingestion.

- Anxiolytic : Effective in reducing anxiety levels in acute settings.

- Anticonvulsant : Can be used to manage seizure disorders.

- Muscle Relaxant : Provides relief from muscle spasms and tension.

Treatment of Anxiety Disorders

This compound has been utilized in the treatment of severe anxiety and panic attacks. Its rapid action makes it suitable for acute anxiety episodes where immediate relief is necessary. Clinical observations suggest that it can effectively reduce symptoms associated with anxiety disorders, particularly in emergency settings .

Management of Insomnia

Due to its hypnotic properties, this compound is prescribed for short-term management of insomnia. Patients often report improved sleep onset and maintenance when using this medication . However, caution is advised due to potential side effects such as morning sedation and rebound insomnia upon discontinuation.

Acute Psychotic States

This compound has shown efficacy in managing acute psychotic states, especially those induced by stimulants or characterized by violent behavior. Its ability to rapidly sedate and calm agitated patients makes it a valuable option in emergency psychiatric care .

Case Study 1: Elderly Patient with Insomnia

An 80-year-old woman residing in a nursing home experienced frequent falls attributed to her medication regimen that included lorazepam for insomnia. Upon review, this compound was considered as an alternative due to its rapid action and effectiveness at lower doses. This change aimed to reduce her risk of falls while managing her insomnia effectively .

Case Study 2: Management of Agitation

In a clinical setting, this compound was administered to a patient exhibiting severe agitation due to stimulant use. The rapid onset of sedative effects allowed for quick stabilization of the patient’s condition, highlighting this compound's role in acute psychiatric emergencies .

Safety and Side Effects

Despite its efficacy, this compound is associated with several side effects:

- Cognitive Impairment : Patients may experience memory loss or confusion.

- Motor Impairment : Risks of ataxia and loss of balance have been noted.

- Dependence Potential : As with other benzodiazepines, there is a risk of dependence with prolonged use.

作用機序

類似化合物との比較

生物活性

Flutemazepam is a potent benzodiazepine that exhibits significant biological activity, primarily through its interactions with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article explores the pharmacological profile, mechanisms of action, metabolism, and clinical implications of this compound based on diverse research findings.

Chemical and Pharmacological Profile

This compound is a fluorinated derivative of temazepam, characterized by its short elimination half-life (9-25 hours) and high potency. It is approximately 20 times more potent than temazepam and 10 times more potent than diazepam . The compound is known for its hypnotic, sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, making it effective in treating severe anxiety states, panic attacks, insomnia, and acute psychotic episodes .

This compound primarily acts as a positive allosteric modulator of the GABAA receptor. The binding of this compound to the benzodiazepine site on GABAA receptors enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This results in increased neuronal inhibition and contributes to its sedative effects .

Binding Affinity

The binding affinity of this compound to GABAA receptors has been studied using quantitative structure-activity relationship (QSAR) models. These studies indicate that this compound shows a high binding affinity due to its lipophilic nature, which facilitates rapid absorption and onset of action .

Metabolism and Pharmacokinetics

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to the formation of active metabolites that can prolong its effects. The metabolism process includes:

- Phase I: Oxidation by CYP3A enzymes.

- Phase II: Glucuronidation of active metabolites.

- Excretion: Primarily via urine .

The pharmacokinetic profile indicates that this compound distributes widely in lipid-rich tissues, contributing to its rapid onset of action (effects noticeable within 10-15 minutes post-ingestion) .

Clinical Applications

This compound has been utilized in various clinical settings due to its potent effects:

- Anxiety Disorders: Effective in managing severe anxiety and panic attacks.

- Insomnia Treatment: Used for short-term management of sleep disorders due to its rapid action.

- Acute Psychosis Management: Particularly useful in cases of stimulant-induced psychosis and aggression .

Case Studies

- Study on Efficacy in Acute Psychosis: A clinical trial involving patients with acute psychotic episodes demonstrated that this compound significantly reduced agitation compared to placebo. Participants receiving 1 mg showed notable improvements in sedation levels within 30 minutes .

- Comparison with Other Benzodiazepines: In a study comparing this compound with diazepam for treating anxiety disorders, this compound was found to be more effective at lower doses, providing quicker relief from symptoms .

Adverse Effects and Considerations

While this compound is effective, it is associated with potential side effects such as sedation, amnesia, and dependency risks. The quality of evidence regarding adverse effects varies; some studies report low incidence rates for extrapyramidal symptoms when used appropriately .

特性

CAS番号 |

52391-89-6 |

|---|---|

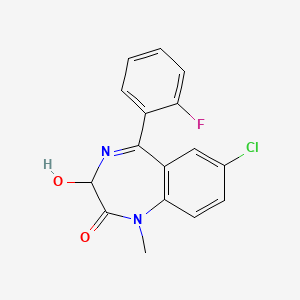

分子式 |

C16H12ClFN2O2 |

分子量 |

318.73 g/mol |

IUPAC名 |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |

InChIキー |

RMFYWNFETXNTIQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

正規SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

Key on ui other cas no. |

52391-89-6 |

同義語 |

7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。